

Assessing the Specificity of ZLMT-12: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	ZLMT-12	
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For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the kinase inhibitor **ZLMT-12**'s specificity in comparison to other relevant compounds. This document compiles available experimental data, details key experimental protocols for specificity assessment, and visualizes the underlying biological pathways.

Executive Summary

ZLMT-12 is a potent, orally active inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1] Its high affinity for these primary targets makes it a promising candidate for therapeutic development. However, a thorough understanding of its off-target effects is crucial for predicting potential side effects and ensuring clinical safety. This guide compares the specificity of **ZLMT-12** with other known CDK inhibitors: AZD5438, Milciclib, Voruciclib, and Palbociclib, providing a framework for informed decision-making in research and development.

Comparative Analysis of Kinase Inhibitor Specificity

The following table summarizes the inhibitory activity (IC50/ K_i in nM) of **ZLMT-12** and its competitors against their primary targets and a selection of off-targets. Lower values indicate higher potency. It is important to note that the data is compiled from various sources and experimental conditions may differ.



Target	ZLMT-12 (IC ₅₀ , nM)	AZD5438 (IC ₅₀ , nM)	Milciclib (IC50, nM)	Voruciclib (K _i , nM)	Palbociclib (IC50, nM)
CDK2	11[1]	6[2][3][4][5]	45 (cyclin A) / 363 (cyclin E) [6]	-	>1000
CDK9	2[1]	20[2][3][4][5]	-	0.626 (cyc T2) / 1.68 (cyc T1)[7]	-
CDK1	-	16[2][3][4][5]	398[6]	5.4 (cyc B) / 9.1 (cyc A)[7]	-
CDK4	-	>1000	160[6]	3.96[7]	11[8]
CDK5	-	14[4]	-	-	-
CDK6	-	21[2]	-	2.92[7]	16[8]
CDK7	-	-	150[6]	-	-
AChE	19023[1]	-	-	-	-
BChE	2768[1]	-	-	-	-
TRKA	-	-	53[6]	-	-
ICK	-	-	-	High (less active than flavopiridol) [9]	-
MAK	-	-	-	High (100- fold less active than CDK9)[9]	-

Data for competitors is sourced from various publications and databases and is intended for comparative purposes. Direct comparison may be limited by differing assay conditions.

Experimental Protocols for Specificity Assessment



Accurate assessment of inhibitor specificity is paramount. The following are detailed protocols for key experimental assays used to generate the data presented in this guide.

In Vitro Kinase Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

- Purified recombinant kinase
- Kinase-specific substrate
- ATP (Adenosine triphosphate)
- Test compound (e.g., ZLMT-12)
- · Kinase reaction buffer
- Detection reagent (e.g., ADP-Glo[™], Z'-LYTE[™])
- Microplate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
- Reaction Setup: In a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.
- Inhibitor Addition: Add the diluted test compound or DMSO (vehicle control) to the wells.
- Reaction Initiation: Initiate the kinase reaction by adding ATP.
- Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period, ensuring the reaction remains in the linear range.[10]
- Reaction Termination: Stop the reaction using a stop reagent.



- Signal Detection: Add the detection reagent to quantify kinase activity (e.g., by measuring ADP production or substrate phosphorylation).
- Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

Materials:

- · Cultured cells
- Test compound
- Phosphate-buffered saline (PBS)
- · Lysis buffer with protease inhibitors
- Equipment for heat shock (e.g., PCR machine)
- SDS-PAGE and Western blotting reagents
- · Antibody specific to the target protein

Procedure:

- Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified duration.
- Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
- Heat Shock: Aliquot the cell suspension and subject them to a temperature gradient for a fixed time (e.g., 3 minutes).[11][12]



- Cell Lysis: Lyse the cells to release proteins. This can be achieved through freeze-thaw cycles or by adding lysis buffer.
- Centrifugation: Centrifuge the lysates to separate the soluble protein fraction from the precipitated, denatured proteins.
- Protein Analysis: Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific for the target protein.
- Data Analysis: Quantify the band intensities to determine the temperature at which the protein denatures in the presence and absence of the compound. A shift in the melting curve indicates ligand binding and stabilization.

KiNativ™ Assay

KiNativ™ is a chemical proteomics approach that profiles kinase inhibitor specificity directly in cell or tissue lysates by measuring the competition of an inhibitor with an ATP-biotin probe.

Materials:

- Cell or tissue lysate
- Test compound
- Desthiobiotin-ATP acylphosphate probe
- Trypsin
- Streptavidin beads
- LC-MS/MS instrumentation

Procedure:

 Lysate Preparation: Prepare a cell or tissue lysate with a protein concentration of approximately 10 mg/mL.[13]

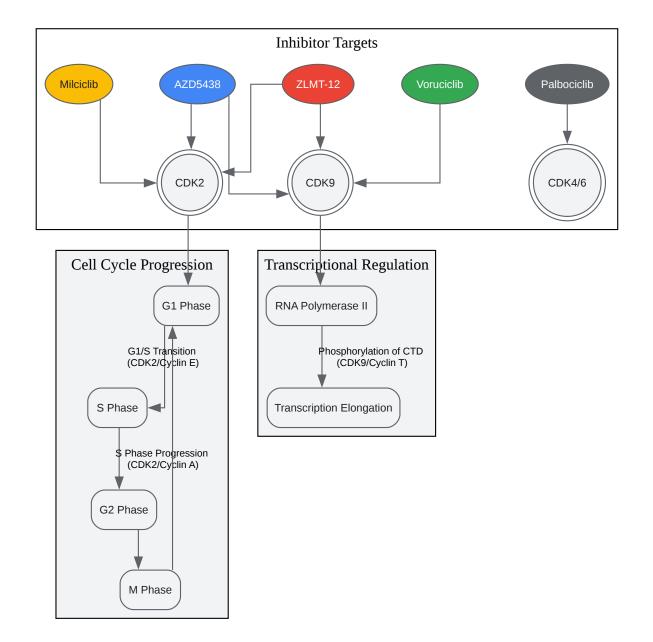


- Inhibitor Incubation: Incubate the lysate with the test compound at various concentrations or a vehicle control.
- Probe Labeling: Add the desthiobiotin-ATP acylphosphate probe to the lysate and incubate to allow for covalent labeling of the active site lysine of kinases.[13]
- Proteolysis: Digest the proteins in the lysate with trypsin.
- Enrichment: Enrich the biotinylated peptides using streptavidin beads.
- LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinase active sites.
- Data Analysis: A reduction in the signal from a specific kinase peptide in the presence of the inhibitor indicates that the compound is binding to that kinase and preventing probe labeling.

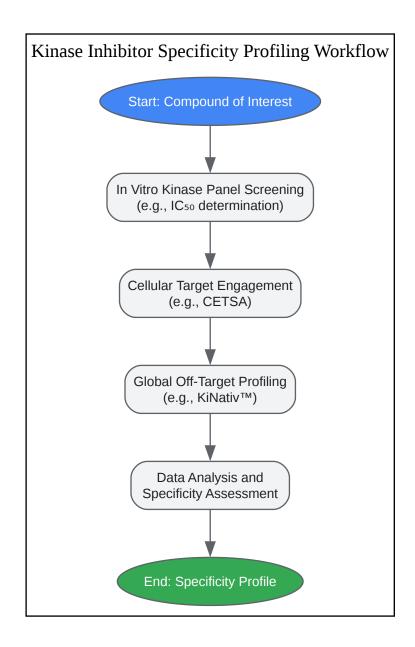
Signaling Pathways and Experimental Workflow

To visualize the biological context of **ZLMT-12** and the methodologies for its assessment, the following diagrams are provided.









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- 13. AID 1343436 KiNativ assay: Sample preparation: A375 cells from ATCC are lysed by sonication in commercially available lysis buffer, cleared by centrifugation, and the resulting supernatant gel filtered into a commercially available kinase reaction buffer containing 20 mM MnCl2. Final protein concentration of lysates are 10 mg/mL. 5 ul of each test compound is added from 100 uM, 10 uM, 1 uM, or 0.1 uM stock solutions in DMSO to 500 uL of lysate in duplicate for final concentrations of 1 uM, 0.1 uM, 0.01 uM, and 0.001 uM. 5 ul, of DMSO is added to 500 ul of lysate in quadruplicate for controls. After 15 minute incubation, desthiobiotin-ATP acylphosphate probe is added to each sample to a final concentration of 5 uM and incubated with the samples for 10 minutes. Following the probe reaction, samples are prepared for targeted mass spectrum analysis using ActivX standard protocol. PubChem [pubchem.ncbi.nlm.nih.gov]
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